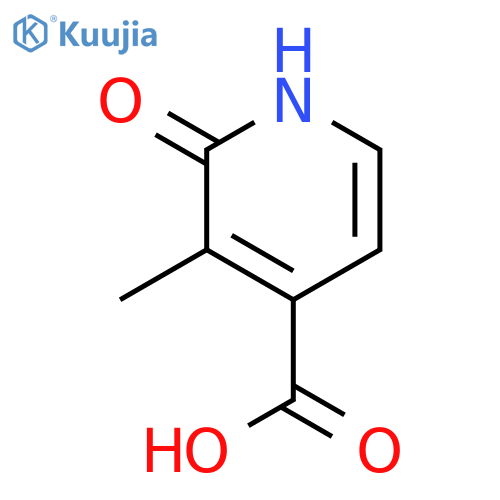Cas no 126798-27-4 (1,2-dihydro-3-methyl-2-oxo-4-Pyridinecarboxylic acid)

126798-27-4 structure
商品名:1,2-dihydro-3-methyl-2-oxo-4-Pyridinecarboxylic acid
1,2-dihydro-3-methyl-2-oxo-4-Pyridinecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,2-dihydro-3-methyl-2-oxo-4-Pyridinecarboxylic acid
- 4-Pyridinecarboxylicacid, 1,2-dihydro-3-methyl-2-oxo-
- 3-methyl-2-pyridone-4-carboxylic acid
- 4-Pyridinecarboxylicacid,1,2-dihydro-3-methyl-2-oxo-(9CI)
- ACMC-20ms6b
- AG-D-56104
- CTK0H0206
- SureCN1767848
- SureCN5227532
- 1,2-Dihydro-3-Methyl-2-oxo-pyridin-4-carboxylic acid
- 3-METHYL-2-OXO-1H-PYRIDINE-4-CARBOXYLIC ACID
- SCHEMBL1767848
- DTXSID50631646
- 2-Hydroxy-3-methylisonicotinic acid
- 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- 126798-27-4
- 2-Hydroxy-3-methylisonicotinicacid
-
- MDL: MFCD18803541
- インチ: InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11)
- InChIKey: BLZQLOJKKDNYHL-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(O)=O)C=CNC1=O
計算された属性
- せいみつぶんしりょう: 153.042593085g/mol
- どういたいしつりょう: 153.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 66.4Ų
1,2-dihydro-3-methyl-2-oxo-4-Pyridinecarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D711520-20g |
4-Pyridinecarboxylicacid,1,2-dihydro-3-methyl-2-oxo- |
126798-27-4 | 95% | 20g |
$2950 | 2025-02-21 | |
| eNovation Chemicals LLC | D711520-20g |
4-Pyridinecarboxylicacid,1,2-dihydro-3-methyl-2-oxo- |
126798-27-4 | 95% | 20g |
$2950 | 2025-03-01 | |
| Alichem | A024000680-500mg |
2-Hydroxy-3-methylisonicotinic acid |
126798-27-4 | 97% | 500mg |
$950.60 | 2022-04-03 | |
| Alichem | A024000680-1g |
2-Hydroxy-3-methylisonicotinic acid |
126798-27-4 | 97% | 1g |
$1,848.00 | 2022-04-03 | |
| eNovation Chemicals LLC | D711520-20g |
4-Pyridinecarboxylicacid,1,2-dihydro-3-methyl-2-oxo- |
126798-27-4 | 95% | 20g |
$2950 | 2024-08-03 | |
| Alichem | A024000680-250mg |
2-Hydroxy-3-methylisonicotinic acid |
126798-27-4 | 97% | 250mg |
$720.80 | 2022-04-03 |
1,2-dihydro-3-methyl-2-oxo-4-Pyridinecarboxylic acid 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
126798-27-4 (1,2-dihydro-3-methyl-2-oxo-4-Pyridinecarboxylic acid) 関連製品
- 22282-72-0(2-hydroxypyridine-4-carboxylic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
